keto-L-sorbose 1-phosphate

CAS No.:

Cat. No.: VC1930945

Molecular Formula: C6H11O9P-2

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11O9P-2 |

|---|---|

| Molecular Weight | 258.12 g/mol |

| IUPAC Name | [(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |

| Standard InChI | InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/p-2/t3-,5+,6+/m0/s1 |

| Standard InChI Key | ZKLLSNQJRLJIGT-OTWZMJIISA-L |

| Isomeric SMILES | C([C@@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O |

| Canonical SMILES | C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O |

Introduction

Chemical Structure and Properties

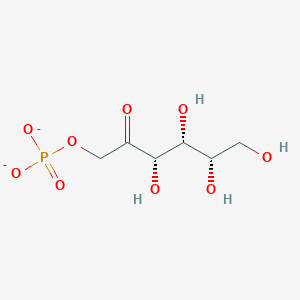

Keto-L-sorbose 1-phosphate is classified as a monosaccharide phosphate, specifically a hexose 1-phosphate. It is the phosphorylated derivative of L-sorbose, which is a rare sugar with low natural abundance. The compound possesses several defining characteristics:

Molecular Structure and Identifiers

Keto-L-sorbose 1-phosphate features a unique stereochemical configuration that is crucial for its biological activity. As a C-3 epimer of D-fructose phosphate, it contains specific stereochemistry that influences its metabolic fate and biological functions.

Table 1: Chemical Identifiers and Properties of Keto-L-Sorbose 1-Phosphate

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₃O₉P |

| Molecular Weight | 260.14 g/mol |

| Monoisotopic Molecular Weight | 260.0297185262 Daltons |

| IUPAC Name | {[(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexyl]oxy}phosphonic acid |

| Common Synonyms | L-sorbose 1-phosphate, L-Sorbose 1P, L-xylo-Hexulose 1-phosphate |

| InChI Key | ZKLLSNQJRLJIGT-OTWZMJIISA-N |

| Standard Gibbs Free Energy of Formation | -318.18594 kcal/mol |

The structure contains a ketone group at position C2 and hydroxyl groups at positions C3, C4, C5, and C6, with a phosphate group attached at the C1 position .

Physical and Chemical Characteristics

Keto-L-sorbose 1-phosphate is a phosphate ester that functions as a key metabolic intermediate in certain organisms. The compound is water-soluble and carries a negative charge under physiological conditions due to the phosphate group. Its phosphorylated nature prevents passive diffusion across cell membranes, requiring specific transport mechanisms for cellular uptake or formation within cells through enzymatic phosphorylation of L-sorbose .

Biochemical Pathways and Metabolism

Formation in Biological Systems

The formation of keto-L-sorbose 1-phosphate occurs through two main pathways depending on the biological system:

-

In mammalian cells and cancer cells: L-sorbose is transported into cells via the GLUT5 transporter and subsequently phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate (S-1-P) .

-

In certain bacteria: L-sorbose is phosphorylated to L-sorbose-1-phosphate at the cell surface during transport via the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) .

Table 2: Enzymes Involved in Keto-L-Sorbose 1-Phosphate Metabolism

| Enzyme | Reaction Catalyzed | Organisms | Properties |

|---|---|---|---|

| Ketohexokinase (KHK) | L-sorbose + ATP → L-sorbose-1-phosphate + ADP | Mammals, cancer cells | Exists in splicing variants (KHK-A and KHK-C) |

| PTS Enzyme System | PEP + L-sorbose → L-sorbose-1-phosphate + pyruvate | Bacteria (E. coli, L. casei, K. pneumoniae) | Cell surface phosphorylation during transport |

| L-sorbose-1-phosphate reductase | L-sorbose-1-phosphate + NADPH + H⁺ ↔ D-sorbitol-6-phosphate + NADP⁺ | Bacteria | Requires NADPH as cofactor |

| NADPH-dependent L-sorbose reductase | L-sorbose + NADPH + H⁺ ↔ D-sorbitol + NADP⁺ | Gluconobacter species | Higher activity for L-sorbose reduction (95.70 U/mg) than D-sorbitol oxidation (11.38 U/mg) |

Metabolic Fate in Different Organisms

The metabolic fate of keto-L-sorbose 1-phosphate varies significantly between species:

-

In bacteria like E. coli, L. casei, and K. pneumoniae: L-sorbose-1-phosphate is reduced to D-sorbitol-6-phosphate by L-sorbose-1-phosphate reductase using NADPH as a cofactor .

-

In Gluconobacter species: The metabolism primarily occurs through a non-phosphorylating pathway. These bacteria possess an NADPH-dependent L-sorbose reductase (NADPH-SR) that catalyzes the reduction of L-sorbose. The SboA gene encodes this enzyme, which is essential for efficient growth on L-sorbose .

-

In mammals: L-sorbose metabolism is relatively inefficient compared to common dietary sugars. In humans and rats, L-sorbose is partially metabolized, with significant portions being excreted unchanged in feces or urine. Adaptation of intestinal microflora can increase L-sorbose utilization over time .

Genetic Regulation

In Gluconobacter frateurii, the genetic regulation of L-sorbose metabolism involves a sophisticated control mechanism:

-

The sboR gene encodes a transcriptional regulator that represses the sboA gene (which encodes NADPH-SR)

-

Disruption of the sboR gene results in higher NADPH-SR activity and improved growth on L-sorbose

-

The sboRA genes comprise an operon, with sboR involved in repression rather than induction

This regulatory system helps control L-sorbose assimilation in these bacteria, allowing for efficient utilization when the sugar is available in the environment.

Biological Activities and Anticancer Mechanisms

Antitumor Activity

Recent research has revealed that keto-L-sorbose 1-phosphate exhibits significant anticancer properties through multiple mechanisms. When L-sorbose is administered to cancer cells, it is converted to L-sorbose-1-phosphate, which then exerts antitumor effects .

Table 3: Anticancer Mechanisms of Keto-L-Sorbose 1-Phosphate

| Mechanism | Cellular Effect | Consequence |

|---|---|---|

| Hexokinase inactivation | Attenuated glycolysis | Reduced energy production in cancer cells |

| Mitochondrial function impairment | Disrupted cellular energetics | Metabolic stress |

| Reactive oxygen species (ROS) production | Oxidative stress | Damage to cellular components |

| KHK-A transcription downregulation | Attenuated antioxidant defense | Increased vulnerability to oxidative damage |

| Multiple pathway disruption | Cumulative cellular stress | Apoptosis induction |

Detailed Anticancer Mechanisms

The anticancer activity of keto-L-sorbose 1-phosphate operates through an elegant multi-targeted approach:

-

Glycolysis inhibition: Cancer cells often exhibit the Warburg effect, characterized by enhanced aerobic glycolysis. L-sorbose-1-phosphate inactivates hexokinase, a rate-limiting enzyme in glycolysis, thereby disrupting this critical metabolic pathway. This is particularly effective against cancer cells that rely heavily on glycolysis for energy production .

-

Mitochondrial dysfunction: The attenuation of glycolysis leads to impaired mitochondrial function, further compromising the energy metabolism of cancer cells .

-

Oxidative stress induction: The metabolic perturbations caused by L-sorbose-1-phosphate lead to increased production of reactive oxygen species (ROS), imposing oxidative stress on cancer cells .

-

Antioxidant defense suppression: L-sorbose treatment downregulates the transcription of KHK-A, a splicing variant of ketohexokinase that functions as a positive inducer of antioxidation genes. This downregulation attenuates the antioxidant defense mechanisms in cancer cells, rendering them more susceptible to ROS-induced damage .

The combination of these effects ultimately triggers apoptosis in various cancer cell types, demonstrating the compound's potential as an anticancer agent .

Analytical Methods and Identification

Various analytical techniques can be employed to identify and quantify keto-L-sorbose 1-phosphate in biological samples:

Chromatographic and Spectroscopic Methods

Keto-L-sorbose 1-phosphate can be analyzed using:

-

High-performance liquid chromatography (HPLC)

-

Gas chromatography-mass spectrometry (GC-MS)

-

Nuclear magnetic resonance (NMR) spectroscopy

-

Mass spectrometry with electrospray ionization (ESI-MS)

Chemical Identifiers for Analysis

The compound's unique chemical fingerprints facilitate its identification:

-

InChI: InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/p-2/t3-,5+,6+/m0/s1

These identifiers provide unique structural representations that aid in the compound's identification and analysis in complex biological matrices.

Future Research Directions

Research on keto-L-sorbose 1-phosphate continues to evolve, with several promising avenues for future investigation:

Cancer Therapy Development

-

Optimization of L-sorbose delivery systems to enhance its conversion to the active metabolite L-sorbose-1-phosphate

-

Development of more potent derivatives with enhanced specificity for cancer cells

-

Exploration of synergistic effects with established chemotherapeutic agents

-

Clinical studies to evaluate efficacy and safety in human patients

Metabolic Engineering and Biotechnology

-

Exploitation of L-sorbose metabolism pathways for the development of novel bioprocesses

-

Genetic engineering of microorganisms for enhanced production or utilization of L-sorbose and its phosphate derivatives

-

Application in synthetic biology approaches for the production of value-added compounds

Fundamental Biochemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume